tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Description
This compound is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyridine and pyrimidine ring. Key structural features include:
- tert-Butyl carboxylate group at position 6, which enhances lipophilicity and metabolic stability .
- 3,4-Difluorophenylmethyl substituent at position 3, introducing steric bulk and electronic effects from fluorine atoms. Fluorine substitution often improves bioavailability and binding affinity in medicinal chemistry .
- 4-Oxo moiety at position 4, contributing to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3/c1-19(2,3)27-18(26)23-7-6-16-13(10-23)17(25)24(11-22-16)9-12-4-5-14(20)15(21)8-12/h4-5,8,11H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCBWJQAOVRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C=N2)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the difluorophenyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrido[4,3-d]pyrimidine core allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Scientific Research Applications
Tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrido[4,3-d]pyrimidine core are crucial for binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrido[4,3-d]pyrimidine Core
The following table summarizes key analogs and their structural/functional differences:
*Similarity scores derived from molecular fingerprint-based Tanimoto/Dice comparisons .
Functional Group Impact on Bioactivity
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., phenyl or methylsulfonyl substituents) due to fluorine’s electronegativity and hydrophobic effects .
- 4-Oxo vs. Chloro : The 4-oxo group may facilitate hydrogen bonding in enzyme active sites, whereas chloro substituents (as in CAS 1439823-01-4) are typically used for further functionalization via cross-coupling reactions .
- tert-Butyl Carboxylate : This group is a common prodrug strategy to improve solubility and oral absorption, as seen in intermediates for kinase inhibitors like gefitinib analogs .
Biological Activity
The compound tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (C19H21F2N3O3) is a member of the pyridopyrimidine family known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The structure of the compound features a pyrido[4,3-d]pyrimidine backbone with a tert-butyl group and a difluorobenzyl moiety. The molecular formula is C19H21F2N3O3, and it has a molecular weight of approximately 373.39 g/mol. The presence of fluorine atoms enhances the lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the pyridopyrimidine class exhibit significant anticancer properties. Specifically, studies have demonstrated that related compounds inhibit key signaling pathways involved in cancer progression:
- Mechanism of Action : These compounds often act as kinase inhibitors. For instance, they may inhibit the activity of receptor tyrosine kinases (RTKs), which are crucial in many cancers. The inhibition of RTKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that similar pyridopyrimidine derivatives exhibit IC50 values in the low nanomolar range against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells .
Antimicrobial Activity
The antimicrobial potential of pyridopyrimidine derivatives has also been explored:
- Activity Spectrum : Compounds similar to tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes:
- Targeted Enzymes : Studies suggest that pyridopyrimidine derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
